5-Ethyl-2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Ethyl-2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperidine ring linked to a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The ethyl group is introduced via alkylation reactions, while the piperidine ring is attached through nucleophilic substitution reactions. The fluoropyridine moiety is then incorporated using coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could lead to the formation of reduced piperidine derivatives.
Scientific Research Applications
5-Ethyl-2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, altering their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyrimidine core can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-2-{[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
- 5-Ethyl-2-{[1-(3-bromopyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
Uniqueness
5-Ethyl-2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly alter its electronic properties and reactivity compared to its chloro and bromo analogs. This can lead to differences in biological activity and chemical behavior, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-2-12-9-20-17(21-10-12)24-13-4-7-22(8-5-13)16(23)14-3-6-19-11-15(14)18/h3,6,9-11,13H,2,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBIKFSZOUFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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